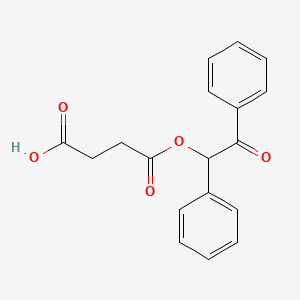

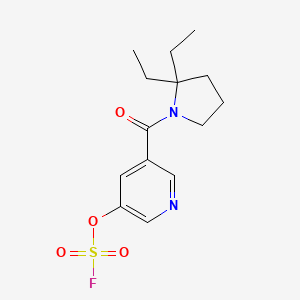

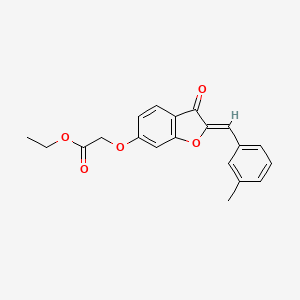

2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a derivative of chromene . Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, depending on the functional groups present . For example, the nitro group might be reduced to an amino group, or the carboxylate group might react with a base to form a carboxylate ion.科学的研究の応用

Fluorescent Probes for Hypoxic Cells

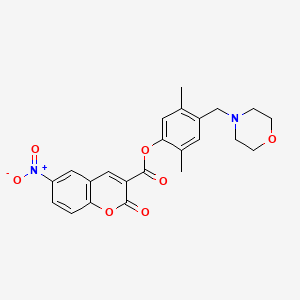

A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), employing a design that integrates morpholine groups. This probe displays desirable properties like high selectivity, "Turn-On" fluorescence response, no cytotoxicity, and dual emission. It was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, highlighting its potential in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Synthesis of Heterocyclic Compounds

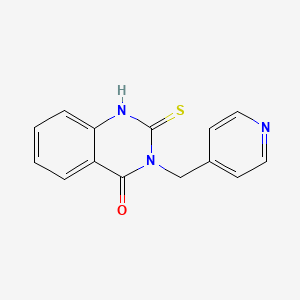

Research into the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has led to the unexpected synthesis of complex scaffolds, including 5H-chromeno[3,4-b]pyridines. This work showcases the versatility of these compounds in generating diverse molecular structures, underlining their importance in synthetic organic chemistry (Korotaev et al., 2015).

Photoelectric Conversion Enhancement

In the realm of renewable energy, carboxylated cyanine dyes related to the core structure of interest have been prepared and investigated for their photophysical and electrochemical properties. These dyes, when used as sensitizers in nanocrystalline TiO2 solar cells, have shown significant improvement in photoelectric conversion efficiency. This co-sensitization strategy with near-IR absorbing cyanine dyes presents a promising method to enhance the photoelectrical properties of dye-sensitized solar cells (Wu et al., 2009).

作用機序

特性

IUPAC Name |

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7/c1-14-10-21(15(2)9-17(14)13-24-5-7-30-8-6-24)32-23(27)19-12-16-11-18(25(28)29)3-4-20(16)31-22(19)26/h3-4,9-12H,5-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFUVZUTZHLIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

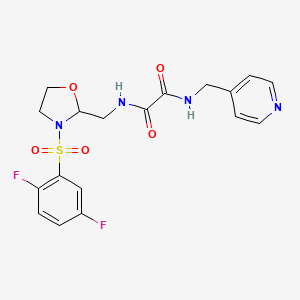

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)

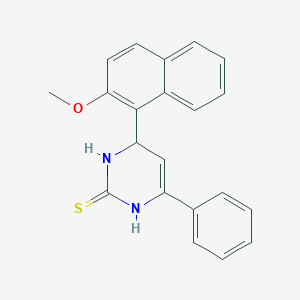

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)

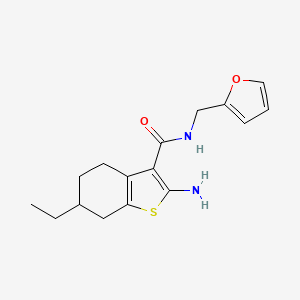

![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)